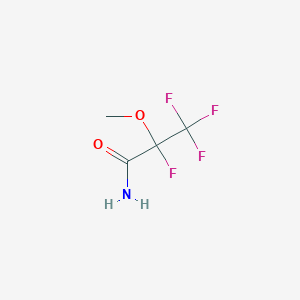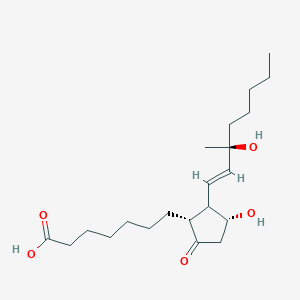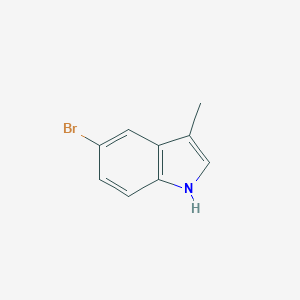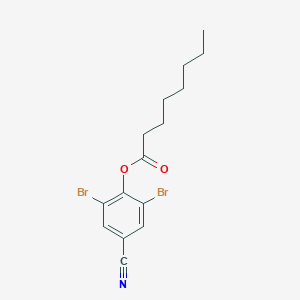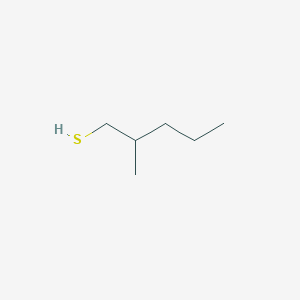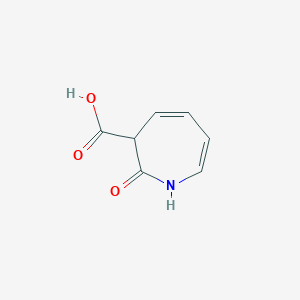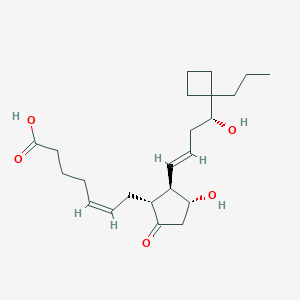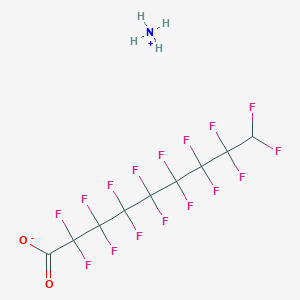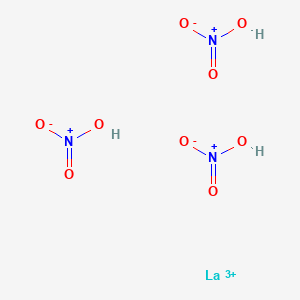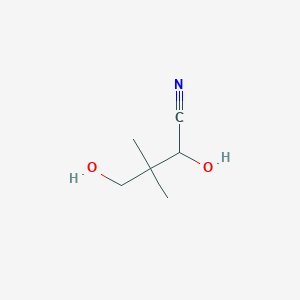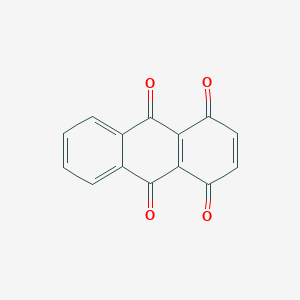
Tricloruro de iridio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridium trichloride, also known as iridium(III) chloride, is an inorganic compound with the chemical formula IrCl₃. It is a member of the platinum group metals and is known for its high density, corrosion resistance, and excellent catalytic properties. The compound exists in two polymorphic forms: the brown-colored α-IrCl₃ and the red-colored β-IrCl₃. Additionally, the more commonly encountered form is the dark green trihydrate IrCl₃·3H₂O .
Synthetic Routes and Reaction Conditions:
From Iridium Metal: Iridium trichloride can be synthesized by reacting iridium metal with chlorine gas at high temperatures (around 650°C).
From Hydrated Iridium(III) Oxide: Another method involves heating hydrated iridium(III) oxide with hydrochloric acid to obtain hydrated iridium trichloride.
Industrial Production Methods:
Molten Salt Chlorination: This method involves the chlorination of iridium-containing materials in a molten salt medium, which facilitates the dissolution and extraction of iridium.
Pressurized Chlorination: Iridium-containing materials are subjected to chlorination under high pressure to enhance the dissolution and extraction efficiency.
Types of Reactions:
Reduction: It can be reduced to metallic iridium using reducing agents like hydrogen gas.
Substitution: Iridium trichloride reacts with ammonia to form ammine complexes, such as pentaamminechloroiridium(III) chloride ([IrCl(NH₃)₅]Cl₂) and fully ammoniated complexes like [Ir(NH₃)₆]Cl₃
Common Reagents and Conditions:
Ammonia: Used to form ammine complexes at elevated temperatures (around 150°C).
Hydrogen Gas: Used as a reducing agent to obtain metallic iridium.
Major Products:
Iridium(IV) Oxide (IrO₂): Formed through oxidation reactions.
Ammine Complexes: Formed through substitution reactions with ammonia.
Aplicaciones Científicas De Investigación
Iridium trichloride has a wide range of applications in scientific research due to its unique properties:
Nanomaterial Synthesis: Iridium trichloride serves as a precursor for the synthesis of iridium nanoparticles, which are used in catalysis and electronic applications.
Organic Light-Emitting Diodes (OLEDs): Iridium complexes derived from iridium trichloride are used in the fabrication of OLEDs due to their excellent electroluminescent properties.
Medical Applications: Iridium-based compounds are being explored for their potential use as anticancer agents due to their unique chemical properties and resemblance to platinum-based drugs.
Mecanismo De Acción
Target of Action
Iridium trichloride, also known as Iridium(III) chloride, primarily targets cancer cells . It has shown potential as an anticancer agent due to its unique chemical properties and resemblance to platinum compounds . The coordination number of iridium complexes, which is the number of ligands coordinated to the central iridium atom, impacts their stability and reactivity .
Mode of Action
Iridium trichloride interacts with its targets, the cancer cells, by immobilizing them in mitochondria . This interaction leads to changes in the cancer cells, affecting their growth and proliferation .
Biochemical Pathways
It is known that the compound can affect the metabolic processes of cancer cells
Pharmacokinetics
It is known that the compound is insoluble in water, aliphatic hydrocarbons, and aqueous acid . This could impact its bioavailability and distribution within the body.
Result of Action
The primary result of Iridium trichloride’s action is the inhibition of cancer cell growth and proliferation . This is achieved through the compound’s interaction with the cancer cells and its impact on their metabolic processes .
Action Environment
The action of Iridium trichloride can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by the presence of other ligands Additionally, the compound’s efficacy may be influenced by the physiological environment within the body, such as pH levels and the presence of other biochemical substances
Análisis Bioquímico
Biochemical Properties
Iridium trichloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Iridium trichloride is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is believed to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Iridium trichloride vary with different dosages in animal models. While specific threshold effects have not been observed, high doses may have toxic or adverse effects .
Metabolic Pathways
Iridium trichloride is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
Iridium trichloride is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Comparación Con Compuestos Similares
- Rhodium(III) Chloride (RhCl₃)
- Platinum(II) Chloride (PtCl₂)
- Ruthenium(III) Chloride (RuCl₃)
- Iridium(IV) Oxide (IrO₂)
- Iridium Hexafluoride (IrF₆)
Propiedades
Número CAS |
10025-83-9 |
|---|---|
Fórmula molecular |
Cl3Ir |
Peso molecular |
298.57 g/mol |
Nombre IUPAC |
iridium(3+);trichloride |
InChI |
InChI=1S/3ClH.Ir/h3*1H;/q;;;+3/p-3 |
Clave InChI |
DANYXEHCMQHDNX-UHFFFAOYSA-K |
SMILES |
Cl[Ir](Cl)Cl |
SMILES canónico |
[Cl-].[Cl-].[Cl-].[Ir+3] |
| 58023-50-0 | |
Origen del producto |
United States |
Q1: What is the molecular formula and weight of iridium trichloride?
A1: Iridium trichloride exists in two forms: anhydrous (IrCl3) and trihydrate (IrCl3·3H2O). The molecular weight of anhydrous iridium trichloride is 298.58 g/mol, while the trihydrate form has a molecular weight of 353.73 g/mol.
Q2: What spectroscopic techniques are used to characterize iridium trichloride complexes?
A2: Researchers commonly employ a range of spectroscopic techniques to characterize iridium trichloride complexes, including:
- NMR spectroscopy: Both 1H and 31P NMR are valuable for determining the structure and dynamics of iridium complexes with phosphine ligands. [, , ]
- IR Spectroscopy: Provides information about the bonding modes of ligands, such as carbonyl (CO) stretching frequencies in iridium carbonyl complexes. [, ]
- UV-Vis Spectroscopy: Useful for studying electronic transitions, particularly metal-to-ligand charge transfer (MLCT) transitions in iridium(III) complexes designed for OLED applications. [, , ]
Q3: How does iridium trichloride act as a catalyst in the aminolysis of epoxides?
A3: While the exact mechanism is not fully elucidated in the provided research, iridium trichloride efficiently catalyzes the ring opening of epoxides by various amines at room temperature. Interestingly, the aminolysis of cyclopentene oxide proceeds faster than that of cyclohexene oxide in the presence of iridium trichloride. [, ]
Q4: Can iridium trichloride catalyze reactions other than aminolysis?
A4: Yes, iridium trichloride demonstrates catalytic activity in various reactions. Research shows its effectiveness in:
- Oxidation of polyhydric alcohols: Iridium trichloride catalyzes the oxidation of D-sorbitol and glycerol using N-bromosuccinimide (NBS) in an acidic solution. [, ]
- Oxidation of threonine: It acts as a catalyst in the oxidation of threonine by hexacyanoferrate(III) ions in an alkaline medium. []
- Hydrogenation of nitrogen heterocycles: Iridium(IV) oxide nanoparticles, synthesized from iridium trichloride hydrate, exhibit high activity in the hydrogenation of various nitrogen heterocycles. []
- Silane Deuteration: Iridium trichloride (IrCl3⋅xH2O), along with other metal salts, effectively catalyzes the deuteration of silanes under a deuterium atmosphere. []
Q5: Does the catalytic activity of iridium trichloride vary depending on the reaction conditions?
A5: Yes, the catalytic activity of iridium trichloride is influenced by reaction conditions. For instance:
- Concentration Effects: In the oxidation of D-sorbitol and glycerol by NBS, the reaction follows first-order kinetics at lower NBS concentrations and tends towards zero-order kinetics at higher concentrations. []
- pH Dependence: The rate of threonine oxidation by hexacyanoferrate(III) shows a first-order dependence on hydroxide ion (OH-) concentration, highlighting the influence of pH on catalytic activity. []
- Temperature Effects: Kinetic studies on the oxidation of D-mannitol and erythritol by NBS, catalyzed by iridium trichloride, reveal a significant temperature dependence, allowing for the calculation of activation parameters. []
Q6: How does iridium trichloride interact with ligands to form complexes?
A6: Iridium trichloride readily reacts with a variety of ligands, including phosphines, amines, and carbonyls, to form diverse complexes. The nature of these interactions depends on the ligand's characteristics and reaction conditions.
- Cyclometalation: Reactions with benzoimidazoles, pyrazines, and other nitrogen-containing heterocycles often lead to cyclometalated iridium(III) complexes, many exhibiting phosphorescent properties promising for OLED applications. [, , , , ]
- Formation of Hydrides: Iridium trichloride reacts with bulky tertiary phosphines to form five-coordinate dihydrides. These hydrides can further react with sodium tetrahydroborate to generate iridium tetrahydroborate complexes. []
- Coordination with Selenoethers: Iridium trichloride forms complexes with bidentate selenoether ligands. These complexes are often polymeric with iridium(III) but can be oxidized to iridium(IV) species. []
Q7: What factors influence the stability and reactivity of iridium trichloride complexes?
A7: The stability and reactivity of iridium trichloride complexes are influenced by factors such as:
- Ligand properties: Steric bulk and electronic properties of the ligands significantly impact complex stability. For instance, bulky phosphine ligands can stabilize five-coordinate iridium hydrides. []
- Oxidation state of iridium: Iridium complexes in different oxidation states exhibit varying reactivity. For example, iridium(III) selenoether complexes are more prone to oxidation to the iridium(IV) state compared to their rhodium(III) counterparts. []
Q8: Are there computational studies on iridium trichloride and its complexes?
A8: Yes, computational chemistry methods are increasingly employed to study iridium trichloride and its complexes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


